4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is a compound belonging to the class of benzotriazole-based UV absorbers. These compounds are widely used in various industrial applications due to their ability to absorb harmful UV radiation, thereby protecting materials from photodegradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol typically involves the reaction of 5-chloro-2H-benzotriazole with 1,3-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzotriazole ring, leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted benzotriazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations to prevent photodegradation.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the material from photodegradation. The compound interacts with UV light through its benzotriazole ring, which undergoes a reversible photochemical reaction to absorb and dissipate the UV energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole-based UV absorber with similar properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound with enhanced UV absorption capabilities.
Uniqueness
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is unique due to its specific chemical structure, which provides it with distinct UV absorption properties. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .
Eigenschaften
CAS-Nummer |
57567-95-0 |
---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
4-(5-chlorobenzotriazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H8ClN3O2/c13-7-1-3-9-10(5-7)15-16(14-9)11-4-2-8(17)6-12(11)18/h1-6,17-18H |
InChI-Schlüssel |
PDWJJJRPZTZWDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.